2-(3,4-Dimethylphenyl)acetonitrile
Overview
Description
The compound "2-(3,4-Dimethylphenyl)acetonitrile" is not directly studied in the provided papers; however, acetonitrile and its reactivity play a significant role in various chemical reactions and polymerizations as described in the research. Acetonitrile is often used as a solvent or a reactant in the synthesis of different compounds and polymers due to its ability to act as a labile ligand and its relatively inert nature in many chemical environments .
Synthesis Analysis
Acetonitrile's role in synthesis is highlighted in several studies. For instance, it has been used as a solvent in the oxidative polymerization of 2,6-dimethylphenol, where it prevents catalyst poisoning by hydrolysis and shows a significant increase in polymerization rate when used with copper-(1-methylimidazole) complexes . Similarly, acetonitrile is the solvent of choice in the electrochemical oxidation and polymerization of pyrroles and thiophenes, where it supports the formation of oligomers and polymers . The presence of acetonitrile in the reaction medium can influence the rate and outcome of these polymerizations, demonstrating its importance in synthesis processes.
Molecular Structure Analysis
While the molecular structure of "2-(3,4-Dimethylphenyl)acetonitrile" is not directly analyzed, the studies do provide insights into the molecular interactions involving acetonitrile. For example, the balance of weak CH...N bonds in acetonitrile is crucial for the structural rearrangement between different phases of acetonitrile under varying temperatures and pressures . This understanding of molecular interactions is essential for predicting the behavior of acetonitrile in various chemical environments.
Chemical Reactions Analysis
Acetonitrile is involved in a variety of chemical reactions. It can act as a nucleophile, as seen in the three-component reaction forming N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . The reactivity of acetonitrile is also evident in the formation of by-products during the metathesis of benzyl chloride with sodium cyanide . Moreover, the electron transfer stopped-flow method reveals the effects of methyl substituents on the cyclization reaction of diphenylamine derivative cation radicals in acetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile are crucial for its application in synthesis and reactions. Its ability to form weak CH...N bonds and participate in hydrogen-bonding networks is significant for its structural rearrangement and phase transitions . The solvent properties of acetonitrile, such as its polarity and ability to stabilize cation radicals, are essential for its role in electrochemical synthesis and characterization of various compounds .
Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . Both conventional synthesis methods and electrochemical synthesis are used .
- Results : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .
Colloidal Behavior Study
- Field : Physical Chemistry
- Application : Acetonitrile has been used to study the colloidal behavior of conventional cationic surfactants .
- Methods : The study was conducted using conductivity, surface tension, fluorescence, and FTIR techniques . The critical micelle concentration (CMC), aggregation number (Nagg), and Stern–Volmer constants (Ksv) have also been studied by the steady state fluorescence method using pyrene as a probe .
- Results : The interaction of surfactants with acetonitrile is energetically favorable and occurs via direct interactions between the surfactants and acetonitrile .
Safety And Hazards
The safety information for 2-(3,4-Dimethylphenyl)acetonitrile includes several hazard statements: H301, H311, H315, H319, H331, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHCUIBMZSUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184296 | |
Record name | 3,4-Xylylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)acetonitrile | |
CAS RN |
3020-06-2 | |
Record name | 3,4-Dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3020-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3020-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Xylylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-xylylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-XYLYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP3RTS4L38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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